2-(Isoxazol-3-ylmethylthio)-5,6-dimethoxybenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoxazol-3-ylmethylthio)-5,6-dimethoxybenzimidazole is a compound that belongs to the class of heterocyclic compounds. It features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, attached to a benzimidazole core. The presence of methoxy groups at the 5 and 6 positions of the benzimidazole ring and a thioether linkage to the isoxazole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoxazol-3-ylmethylthio)-5,6-dimethoxybenzimidazole typically involves the formation of the isoxazole ring followed by its attachment to the benzimidazole core. One common method is the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The final step involves the formation of the thioether linkage, which can be achieved by reacting the isoxazole derivative with a suitable thiol under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Isoxazol-3-ylmethylthio)-5,6-dimethoxybenzimidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
2-(Isoxazol-3-ylmethylthio)-5,6-dimethoxybenzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Isoxazol-3-ylmethylthio)-5,6-dimethoxybenzimidazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thioether linkage and methoxy groups can enhance the compound’s binding affinity and selectivity for its targets . The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Benzimidazole derivatives: Compounds with similar benzimidazole cores but different substituents.
Thioether-linked heterocycles: Compounds with similar thioether linkages but different heterocyclic rings.
Uniqueness
2-(Isoxazol-3-ylmethylthio)-5,6-dimethoxybenzimidazole is unique due to the combination of its isoxazole ring, benzimidazole core, and thioether linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3-[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-17-11-5-9-10(6-12(11)18-2)15-13(14-9)20-7-8-3-4-19-16-8/h3-6H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEGNTHXSDVOGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=N2)SCC3=NOC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.